ethyl 2-(2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamido)benzoate
Description
The compound ethyl 2-(2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamido)benzoate (hereafter referred to as the "target compound") is a pyrazolo[1,5-a]pyrazine derivative featuring a sulfanylacetamido linker and a benzoate ester group. Its molecular formula is C23H20N4O3S with a molecular weight of 432.5 g/mol . Key physicochemical properties include a logP of 3.99, logD of 3.98, and a polar surface area of 63.37 Ų, suggesting moderate lipophilicity and solubility . The compound’s structure combines a pyrazolo-pyrazine core with a 4-methylphenyl substituent, a sulfur-containing acetamide bridge, and an ortho-substituted ethyl benzoate ester.
Properties
IUPAC Name |
ethyl 2-[[2-[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3S/c1-3-31-24(30)18-6-4-5-7-19(18)26-22(29)15-32-23-21-14-20(27-28(21)13-12-25-23)17-10-8-16(2)9-11-17/h4-14H,3,15H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMRFRUVJSRXXKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Methyl vs. Ethyl Benzoate Esters
The target compound’s closest analogs are methyl 2-(2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamido)benzoate (G420-0138) and ethyl 4-(2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamido)benzoate (G420-0117). Key differences include:
- Lipophilicity : The para-ethyl analog (G420-0117) exhibits higher logP (4.87 vs. 3.99), likely due to reduced steric hindrance at the para position, enhancing membrane permeability .
- Solubility : The ortho-substituted target compound and G420-0138 have lower logSw values (-4.16 and -4.56, respectively), indicating poorer aqueous solubility compared to para-substituted derivatives .
Core Modifications: Pyrazolo[1,5-a]pyrazine vs. Pyrazolo[1,5-a]pyrimidine
highlights 18F-labeled pyrazolo[1,5-a]pyrimidine derivatives (e.g., [18F]3 and [18F]4) with ester or hydroxyl groups. These compounds showed higher tumor uptake in vivo compared to carboxylated analogs ([18F]5), suggesting that ester groups enhance tissue retention . While the target compound’s pyrazine core differs from pyrimidine, the shared sulfanylacetamido linker and ester group imply similar pharmacokinetic trends, such as prolonged circulation in lipophilic tissues.
Sulfur-Containing Analogs
- 2-{[2-(4-Methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide (): Molecular Weight: 442.46 g/mol Key Difference: Replaces the benzoate ester with a trifluoromethylphenyl group.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
